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molecular formula C11H15NO3 B8293251 5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol

5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol

Cat. No. B8293251
M. Wt: 209.24 g/mol
InChI Key: WLRCWZYVZOKNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367702B2

Procedure details

A mixture of 3-bromo-5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine (300 mg), copper(II) sulfate pentahydrate (130 mg), bronze (100 mg), sodium hydroxide (700 mg), and water (5 mL) was stirred in an autoclave at 210° C. for 6 hours. The reaction mixture was cooled to room temperature, followed by addition of methanol, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure and extracted with chloroform. The aqueous layer was neutralized by addition of 1M hydrochloric acid (3.5 mL), followed by extraction with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol (137 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
bronze
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=1.[OH-:16].[Na+].O>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].CO>[O:13]1[CH2:14][CH2:15][CH:10]([CH2:9][O:8][C:6]2[CH:7]=[C:2]([OH:16])[CH:3]=[N:4][CH:5]=2)[CH2:11][CH2:12]1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)OCC1CCOCC1
Name
bronze
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
700 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
130 mg
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
was stirred in an autoclave at 210° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
The aqueous layer was neutralized by addition of 1M hydrochloric acid (3.5 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CCC(CC1)COC=1C=C(C=NC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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